molecular formula C10H13NO4S B15294155 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid

2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid

Cat. No.: B15294155
M. Wt: 243.28 g/mol
InChI Key: ZNKNVJGSYJFDHT-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid is an organic compound with the molecular formula C10H11NO3S. It is a derivative of aniline, featuring a sulfonic acid group and a dimethyl-substituted phenyl ring. This compound is known for its applications in various chemical reactions and industrial processes.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid

InChI

InChI=1S/C10H13NO4S/c1-7-4-3-5-8(2)10(7)11-9(12)6-16(13,14)15/h3-5H,6H2,1-2H3,(H,11,12)(H,13,14,15)

InChI Key

ZNKNVJGSYJFDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylanilino)-2-oxoethanesulfonic acid typically involves the reaction of 2,6-dimethylaniline with ethane-1,2-disulfonic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the coupling reaction . The reaction conditions include maintaining a temperature of around 80-100°C and using a solvent like acetonitrile to dissolve the reactants.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production with automated control systems to monitor reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Biological Activity

2-(2,6-Dimethylanilino)-2-oxoethanesulfonic acid, also known as dimethachlor ESA, is an organosulfonic acid derivative that has garnered attention for its biological activity and potential applications in agriculture and pharmaceuticals. This compound is characterized by its sulfonic acid group and a substituted aniline structure, which contribute to its unique properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H19NO5S\text{C}_{13}\text{H}_{19}\text{N}\text{O}_5\text{S}

Biological Activity Overview

The biological activity of this compound includes its role as a herbicide and its effects on various biological systems. The primary focus is on its herbicidal properties, toxicity levels, and metabolic pathways.

Herbicidal Properties

Dimethachlor ESA is primarily used as a herbicide in agricultural settings. Its mode of action involves the inhibition of cell division in plants, leading to the cessation of growth. The compound targets specific biochemical pathways essential for plant development.

Efficacy Studies

  • Field Trials : Numerous field trials have demonstrated the effectiveness of dimethachlor ESA in controlling broadleaf weeds and grasses in crops such as rapeseed and soybeans.
  • Dose-Response Relationships : Research indicates a clear dose-response relationship where increased concentrations lead to enhanced herbicidal effects while monitoring for phytotoxicity.
Concentration (g/ha)Weed Control (%)Phytotoxicity (%)
000
1605
38515
59530

Toxicological Profile

The toxicological profile of dimethachlor ESA has been assessed through various studies focusing on acute and chronic toxicity.

Acute Toxicity

Acute toxicity studies indicate that dimethachlor ESA has low toxicity levels in mammals. The LD50 values suggest that it poses minimal risk when handled properly.

Chronic Toxicity

Chronic exposure studies have revealed potential impacts on reproductive health and developmental processes. Monitoring for long-term effects is essential, especially in agricultural workers.

Metabolism and Biodegradation

Research into the metabolism of dimethachlor ESA shows that it undergoes significant biodegradation in soil environments, reducing its persistence and potential environmental impact. Key metabolic pathways include:

  • Hydrolysis : Conversion to less toxic metabolites through hydrolytic processes.
  • Microbial Degradation : Breakdown by soil microorganisms, enhancing environmental safety.

Case Studies

  • Case Study: Impact on Soil Microbiota : A study conducted in agricultural fields treated with dimethachlor ESA showed alterations in soil microbial communities. While some beneficial microbes were reduced, others adapted to utilize the compound as a carbon source.
  • Case Study: Aquatic Toxicity Assessment : Evaluations of runoff from treated fields indicated low toxicity levels to aquatic organisms, suggesting that proper application methods can mitigate environmental risks.

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